molecular formula C5H12NO4P B15348917 Dimethyl (3-amino-3-oxopropyl)phosphonate CAS No. 2526-69-4

Dimethyl (3-amino-3-oxopropyl)phosphonate

Cat. No.: B15348917
CAS No.: 2526-69-4
M. Wt: 181.13 g/mol
InChI Key: LSCSYJWMZUCJDW-UHFFFAOYSA-N
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Description

Dimethyl (3-amino-3-oxopropyl)phosphonate is an organic compound with the molecular formula C5H12NO4P. It is a phosphonic acid derivative and is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its ability to undergo a range of chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (3-amino-3-oxopropyl)phosphonate can be synthesized through several synthetic routes. One common method involves the reaction of dimethyl phosphonate with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis. This process often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (3-amino-3-oxopropyl)phosphonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications.

Scientific Research Applications

Dimethyl (3-amino-3-oxopropyl)phosphonate has a wide range of applications in scientific research. It is used in the development of new chemical compounds, as a reagent in organic synthesis, and in the study of biological systems. Its unique properties make it valuable in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which dimethyl (3-amino-3-oxopropyl)phosphonate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Dimethyl phosphonate

  • Amino acid derivatives

  • Phosphonic acid derivatives

Properties

IUPAC Name

3-dimethoxyphosphorylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4P/c1-9-11(8,10-2)4-3-5(6)7/h3-4H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCSYJWMZUCJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179912
Record name Dimethyl (3-amino-3-oxopropyl)phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2526-69-4
Record name Dimethyl P-(3-amino-3-oxopropyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2526-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (3-amino-3-oxopropyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002526694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl (3-amino-3-oxopropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl (3-amino-3-oxopropyl)phosphonate
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